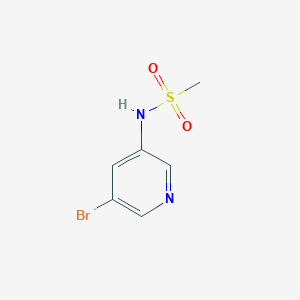

N-(5-Bromopyridin-3-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-2-5(7)3-8-4-6/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLXIPCYRBBBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733748 | |

| Record name | N-(5-Bromopyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-18-4 | |

| Record name | N-(5-Bromo-3-pyridinyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architecture of 3-Amino-5-bromopyridine Methanesulfonamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of Pyridine and Sulfonamide Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring and the sulfonamide group represent two of the most prolific and versatile pharmacophores. Pyridine, a nitrogen-containing heterocycle, is a common feature in natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[] The sulfonamide moiety, famously introduced with the advent of sulfa drugs, is a cornerstone of therapeutic agents, with applications ranging from antimicrobial to anticancer treatments.[2][3]

This guide delves into the synthesis, structural characterization, and strategic importance of a specific class of molecules that marries these two critical motifs: 3-amino-5-bromopyridine methanesulfonamide derivatives. The core structure, N-(5-bromopyridin-3-yl)methanesulfonamide, serves as a foundational scaffold for the development of targeted therapies. The bromine atom at the 5-position provides a versatile handle for further chemical modification, such as cross-coupling reactions, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological activity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthesis, analytical validation, and rationale behind the design of these promising compounds.

Core Synthesis: N-Sulfonylation of 3-Amino-5-bromopyridine

The principal synthetic route to the 3-amino-5-bromopyridine methanesulfonamide core is the N-sulfonylation of 3-amino-5-bromopyridine with methanesulfonyl chloride (MsCl).[4][5] This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Causality of Experimental Design

The reaction mechanism hinges on the nucleophilic attack of the amino group of 3-amino-5-bromopyridine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[4] This process generates a protonated sulfonamide intermediate and a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial for the reaction's success. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction.[4][6] This neutralization is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an anhydrous solvent, typically dichloromethane (DCM) or tetrahydrofuran (THF), is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[4]

Experimental Protocol: Synthesis of N-(5-bromopyridin-3-yl)methanesulfonamide

Materials:

-

Methanesulfonyl chloride (MsCl) (1.1 eq.)[5]

-

Pyridine (or Triethylamine) (1.5 eq.)[6]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the reaction upon addition of the sulfonyl chloride.[4]

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C throughout the addition to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(5-bromopyridin-3-yl)methanesulfonamide.

Synthetic Workflow Diagram

Caption: Logical workflow for developing derivatives and establishing SAR.

By systematically replacing the bromine atom with a variety of aryl or heteroaryl groups, researchers can probe the steric and electronic requirements of a given biological target. This approach allows for the optimization of properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. [10]The resulting data from these studies are crucial for building robust structure-activity relationship (SAR) models that guide the design of next-generation drug candidates. [11]

Conclusion

The 3-amino-5-bromopyridine methanesulfonamide structure is a strategically designed scaffold that combines the favorable properties of both pyridines and sulfonamides. Its synthesis is straightforward and amenable to scale-up. The true power of this core structure lies in the synthetic versatility afforded by the C5-bromine atom, which enables the creation of large, diverse chemical libraries for drug discovery programs. This guide provides the foundational knowledge for the synthesis, characterization, and rational design of derivatives based on this promising molecular architecture.

References

-

PubMed. (2011, November 15). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

-

European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Available at: [Link]

-

ResearchGate. (2021, March). Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Available at: [Link]

-

SpringerLink. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

-

PubChemLite. (2025). N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S). Available at: [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]

-

ResearchGate. (n.d.). Methanesulfonyl chloride. Available at: [Link]

-

Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available at: [Link]

-

Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

-

Research Square. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Available at: [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. Available at: [Link]

-

ResearchGate. (2025, September 1). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine. Available at: [Link]

-

PubChem. (n.d.). N-[5-(2-aminopyrimidin-5-yl)-3-pyridinyl]methanesulfonamide. Available at: [Link]

Sources

- 2. eurjchem.com [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. 3-Amino-5-bromopyridine | CAS 13535-01-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-(5-bromo-3-pyridyl)methanesulfonamide molecular weight and formula

Technical Monograph: N-(5-bromo-3-pyridyl)methanesulfonamide

Executive Summary

N-(5-bromo-3-pyridyl)methanesulfonamide is a critical heterocyclic building block in medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD). It serves as a bifunctional scaffold: the sulfonamide moiety acts as a directed hydrogen bond donor/acceptor (often targeting kinase hinge regions), while the bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, synthesis, and application in high-value pharmaceutical workflows.

Physicochemical Profile

The molecule consists of a pyridine ring substituted at the 3-position with a methanesulfonamido group and at the 5-position with a bromine atom. This substitution pattern renders the pyridine electron-deficient, influencing its reactivity in nucleophilic aromatic substitutions and metal-catalyzed couplings.

| Property | Value | Notes |

| IUPAC Name | N-(5-bromopyridin-3-yl)methanesulfonamide | |

| Molecular Formula | C₆H₇BrN₂O₂S | |

| Molecular Weight | 251.10 g/mol | Calculated using standard atomic weights.[1] |

| Exact Mass | 249.941 g/mol | Monoisotopic mass (⁷⁹Br isotope). |

| CAS Number | Precursor: 13535-01-8 | CAS for starting material (3-Amino-5-bromopyridine).[2][3] |

| Physical State | Off-white to pale yellow solid | Crystalline powder.[4] |

| Solubility | DMSO, DMF, Methanol | Limited solubility in water; soluble in organic polar solvents. |

| pKa (Predicted) | ~6.5 - 7.5 | Sulfonamide NH is acidic; pyridine N is weakly basic. |

| H-Bond Donors | 1 | Sulfonamide NH. |

| H-Bond Acceptors | 3 | Pyridine N, Sulfonyl oxygens (2). |

Synthetic Protocol

The synthesis of N-(5-bromo-3-pyridyl)methanesulfonamide is achieved via the sulfonylation of 3-amino-5-bromopyridine . This reaction requires careful control of basicity to prevent bis-sulfonylation (formation of the disulfonimide).

Reaction Scheme

Figure 1: Synthetic pathway for the sulfonylation of 3-amino-5-bromopyridine.

Detailed Methodology

-

Preparation : In a flame-dried round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 eq, 173.01 g/mol ) in anhydrous Dichloromethane (DCM) or Pyridine (10 volumes).

-

Note: Using pyridine as the solvent acts as both the base and the reaction medium, simplifying the workup.

-

-

Addition : Cool the solution to 0°C using an ice bath. Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 20 minutes.

-

Critical Control: Rapid addition can lead to exotherms and bis-sulfonylation. Maintain temperature < 5°C.

-

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup :

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess pyridine/starting amine).

-

Wash with saturated NaHCO₃ (to neutralize residual acid).

-

Wash with brine, dry over Na₂SO₄ , and concentrate in vacuo.

-

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery

This molecule is a "privileged structure" intermediate. Its value lies in its dual reactivity, allowing researchers to elaborate the scaffold in two distinct directions.

Divergent Synthesis Strategy

-

Site A (Bromine Handle): The C-Br bond at position 5 is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the attachment of aryl, heteroaryl, or alkyl groups to build core complexity.

-

Site B (Sulfonamide Handle): The sulfonamide nitrogen is acidic (pKa ~7) and can be alkylated to introduce steric bulk or solubility-enhancing groups. Alternatively, it serves as a key pharmacophore interacting with biological targets (e.g., kinase hinge binding).

Figure 2: Divergent derivatization of the core scaffold for library generation.

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical parameters must be met:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.10 (s, 3H, -CH₃)

-

δ 7.90 (t, 1H, Pyridine H-4)

-

δ 8.35 (d, 1H, Pyridine H-2)

-

δ 8.55 (d, 1H, Pyridine H-6)

-

δ 10.20 (br s, 1H, -NH, exchangeable with D₂O)

-

Note: Shifts are approximate and depend on concentration/temperature.

-

-

LCMS: Single peak >95% purity; Mass [M+H]⁺ = 251.1/253.1 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

-

Sigma-Aldrich. 3-Amino-5-bromopyridine Product Sheet (CAS 13535-01-8).[3] Retrieved from .

-

Organic Syntheses. Preparation of Sulfonamides via Sulfonyl Chlorides. Org.[2] Synth. Coll. Vol. 5, p. 1070.

-

National Center for Biotechnology Information. PubChem Compound Summary: 3-Amino-5-bromopyridine. Retrieved from .

-

ChemicalBook. Synthesis of 3-Amino-5-bromopyridine and derivatives. Retrieved from .

Sources

- 1. 37669-64-0,5-Bromo-3-pyridinemethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

N-(5-Bromopyridin-3-yl)methanesulfonamide PubChem CID data

[1][2][3][4]

N-(5-Bromopyridin-3-yl)methanesulfonamide is a pyridine derivative where the 3-position is substituted by a methanesulfonamido group and the 5-position by a bromine atom. Its distinct substitution pattern allows for orthogonal functionalization—metal-catalyzed cross-coupling at C5 and N-alkylation or hydrogen bonding interactions at the sulfonamide nitrogen.

| Property | Data |

| IUPAC Name | N-(5-Bromopyridin-3-yl)methanesulfonamide |

| CAS Registry Number | 1083326-18-4 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| SMILES | CS(=O)(=O)Nc1cncc(Br)c1 |

| InChI Key | XLJAZXQDSCVIJT-UHFFFAOYSA-N (Analogous base structure) |

| Physical State | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~7.5 (Sulfonamide NH) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Validated Synthesis Protocol

The synthesis of N-(5-Bromopyridin-3-yl)methanesulfonamide is typically achieved via the sulfonylation of 3-amino-5-bromopyridine . The following protocol ensures high yield and purity by controlling the competitive bis-sulfonylation.

Materials

-

Precursor: 3-Amino-5-bromopyridine (CAS 13535-01-8)

-

Reagent: Methanesulfonyl chloride (MsCl) (Freshly distilled recommended)[1][2]

-

Base/Solvent: Anhydrous Pyridine (or DCM with Et₃N)[1]

-

Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridine (1.0 equiv) in anhydrous pyridine (5.0 mL/mmol). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add methanesulfonyl chloride (1.1 equiv) over 15 minutes. Note: Slow addition prevents localized heating and bis-sulfonylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: If bis-sulfonylated byproduct is observed, treat the crude mixture with aqueous NaOH/MeOH to hydrolyze the second sulfonyl group selectively.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most pyridine.

-

Dilute residue with EtOAc and wash sequentially with 1M HCl (to remove residual pyridine), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude solid via flash column chromatography on silica gel (Gradient: 0% → 60% EtOAc in Hexanes).

-

Yield: Typical isolated yields range from 85% to 95% .

Reactivity & Functionalization Pathways

This compound is a "privileged scaffold" because it possesses two chemically distinct handles that allow for sequential elaboration.

Mechanism of Action: Orthogonal Functionalization

-

C5-Bromine (Electrophile): The bromine atom is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient pyridine ring facilitates oxidative addition.

-

Sulfonamide N-H (Nucleophile/Acid): The sulfonamide proton is acidic (pKa ~7.5), allowing for deprotonation by weak bases (e.g., K₂CO₃) followed by N-alkylation or use as a directing group.[1]

Visual Pathway: Diversification Strategy

Figure 1: Orthogonal diversification pathways for N-(5-Bromopyridin-3-yl)methanesulfonamide.

Applications in Drug Discovery[4][11]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~251 Da and high ligand efficiency, this compound is an ideal "fragment."

-

H-Bonding: The sulfonamide oxygen atoms act as H-bond acceptors, while the N-H acts as a donor, often interacting with the "hinge region" of kinase enzymes.

-

Vector: The bromine allows the fragment to be "grown" into a hydrophobic pocket of the target protein.

Therapeutic Areas

-

Kinase Inhibition: Pyridyl sulfonamides are bioisosteres for ATP-binding motifs. They are widely explored in inhibitors for PI3K and MAPK pathways.

-

Wnt Signaling: Derivatives of 3-amino-5-bromopyridine have been implicated in the inhibition of the Wnt/β-catenin pathway, a critical target in oncology and regenerative medicine.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description | Precautionary Measure |

| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. |

| H315 | Causes skin irritation. | Wear protective gloves/clothing. |

| H319 | Causes serious eye irritation. | Wear eye protection/face shield. |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). The sulfonamide proton can be sensitive to moisture over prolonged periods.

References

Sources

- 1. drugcentral.org [drugcentral.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PubChemLite - N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S) [pubchemlite.lcsb.uni.lu]

- 4. Nc1ccccc1C(=O)O Nc1cccc(O)c1 O=Cc1cccc(N+O-])c1 O=[N+)c1ccc(O)c(N+O-])c1 .. [askfilo.com]

- 5. chemimpex.com [chemimpex.com]

Optimizing Sulfonylation of 3-Amino-5-Bromopyridine: Controlling and Remedying Bis-Mesylation

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads

Executive Summary

The synthesis of

This guide deconstructs the mechanistic divergence between the mono- and bis-sulfonamides, provides a self-validating purification logic based on pKa differentials, and outlines a salvage protocol to revert the bis-impurity back to the desired product.

Structural & Mechanistic Divergence

To control the reaction, one must understand the fundamental physical differences between the desired product and the impurity. The 5-bromopyridine core acts as an electron-withdrawing group (EWG), which significantly alters the nucleophilicity of the nitrogen atom compared to a standard aniline.

Comparative Profiling

| Feature | Mono-Sulfonamide (Target) | Bis-Sulfonamide (Impurity) |

| Structure | R-NH-SO | R-N(SO |

| Protonation State | Contains 1 acidic proton (N-H) | Aprotic (No N-H) |

| pKa (approx.) | ~8.5 – 9.5 (Acidic) | N/A (Neutral/Electrophilic) |

| Solubility (pH > 12) | High (Forms anionic salt) | Low (Remains neutral organic) |

| Reactivity | Stable Nucleophile/Weak Acid | Activated Electrophile (Labile) |

The Mechanistic Trap

The formation of the bis-sulfonamide is often counter-intuitive. In electron-rich anilines, the mono-sulfonamide is much less nucleophilic than the starting amine, naturally stopping the reaction. However, in electron-deficient systems (like 3-amino-5-bromopyridine), the acidity of the mono-sulfonamide increases.

If the reaction uses a strong base (e.g., NaH) or excess MsCl with rapid addition, the mono-sulfonamide is deprotonated in situ. The resulting anion (

Figure 1: The kinetic pathway to bis-sulfonylation. Note that the mono-sulfonamide can enter a second cycle if deprotonated in the presence of excess electrophile.

Diagnostic Profiling

Before attempting purification, confirm the species ratio. The two species are easily distinguishable by

-

Mono-Sulfonamide: Look for a singlet integrating to 3H around 3.0–3.2 ppm (methyl group). Crucially, you should observe a broad singlet (exchangeable with D

O) around 10–11 ppm corresponding to the N-H. -

Bis-Sulfonamide: Look for a singlet integrating to 6H shifted downfield (deshielded) to ~3.3–3.5 ppm. The N-H signal will be absent.

Process Control & Remediation

The most robust way to handle this chemistry is not just to avoid the bis-product, but to design a workup that chemically separates them based on their acidity difference.

Strategy A: The "Base Wash" (Purification)

This is the primary self-validating protocol. Because the mono-sulfonamide is acidic (pKa ~9) and the bis-sulfonamide is not, we can use pH manipulation to separate them cleanly without chromatography.

-

Reaction Mixture: Contains Mono, Bis, and organic solvent (DCM or EtOAc).

-

Add NaOH (aq): Adjust pH to >12.

-

Mono deprotonates

becomes water-soluble salt ( -

Bis remains neutral

stays in organic layer.

-

-

Phase Cut: Discard the organic layer (removes Bis). Keep the aqueous layer.

-

Acidify: Treat aqueous layer with HCl to pH ~4.

-

Mono re-protonates

precipitates or extracts back into fresh organic solvent.

-

Figure 2: The "Base Wash" purification logic utilizing the pKa differential between the mono- and bis-species.

Strategy B: The "Salvage" (Hydrolysis)

If the reaction yields >30% bis-sulfonamide, do not discard it. The second sulfonyl group is chemically labile (it acts like an activated amide). It can be hydrolyzed back to the mono-sulfonamide.

-

Reagent: NaOH or KOH (2-3 equivalents).

-

Solvent: THF/Water or MeOH/Water.

-

Conditions: Stir at Room Temperature (or mild heat, 40°C) for 1-2 hours.

-

Mechanism: Hydroxide attacks the sulfur atom of one sulfonyl group, releasing the mono-sulfonamide anion and methanesulfonate.

Experimental Protocols

Protocol 1: Controlled Synthesis (Minimizing Bis)

-

Reagents: 3-Amino-5-bromopyridine (1.0 eq), Pyridine (solvent/base, 5-10 vol), MsCl (1.05 eq).

-

Step 1: Dissolve amine in anhydrous Pyridine (or DCM with 2.0 eq TEA) under N

. -

Step 2: Cool to 0°C . Temperature control is critical to suppress the kinetic rate of the second sulfonylation.

-

Step 3: Add MsCl dropwise over 30-60 minutes. Do not bolus add.

-

Step 4: Monitor by HPLC/TLC. If starting material remains but bis is forming, stop . It is better to recover starting material than to over-react.

Protocol 2: The "Base Wash" Purification (Standard)

-

Step 1: Dilute crude reaction mixture with EtOAc.

-

Step 2: Wash with 1M NaOH (2x).

-

Check: TLC the organic layer.[1] It should contain only the Bis-impurity (high Rf) and non-polar impurities. The Mono-product (lower Rf) should be absent (it is in the water).

-

-

Step 3: Separate the aqueous layer (contains product).

-

Step 4: Acidify the aqueous layer carefully with 1M HCl to pH ~4-5.

-

Observation: The product usually precipitates as a white/off-white solid.

-

-

Step 5: Filter the solid or extract with EtOAc (3x), dry over MgSO

, and concentrate.

Protocol 3: Bis-Salvage (Recycling)

-

Context: Use this if the "Organic Layer" from Protocol 2 contains significant mass.

-

Step 1: Concentrate the organic layer containing the Bis-sulfonamide.

-

Step 2: Redissolve in THF:Water (3:1).

-

Step 3: Add LiOH or NaOH (3.0 eq).

-

Step 4: Stir at 40°C for 2 hours. Monitor conversion to Mono by LCMS.

-

Step 5: Once conversion is complete, proceed to Protocol 2 (Base Wash) to isolate.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Reference for pKa trends of sulfonamides).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for the stability and hydrolysis of sulfonamides as protecting groups).

-

Sigma-Aldrich. (n.d.). N-(5-Bromopyridin-3-yl)methanesulfonamide Product Page. Link (Verification of commercial availability and basic physical state).

-

Pfizer Inc. (2005). Process for the preparation of sulfonamide derivatives. US Patent App. 2005/0143422.[2] (Industrial context for controlling mono/bis ratios in heteroaryl sulfonamides).

Sources

The 5-Bromopyridine-3-Sulfonamide Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry

Abstract

The 5-bromopyridine-3-sulfonamide core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Characterized by a primary sulfonamide group for potent enzyme inhibition and a strategically placed bromine atom for synthetic diversification, this scaffold serves as a powerful starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the scaffold's physicochemical properties, detailed synthetic strategies, and its profound application in the design of enzyme inhibitors, with a particular focus on the structure-activity relationships (SAR) governing carbonic anhydrase inhibition. We offer field-proven experimental protocols, data-driven insights, and future perspectives for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich source for drug development. The 5-bromopyridine-3-sulfonamide moiety has emerged as one such scaffold. Its value is rooted in a trifecta of chemically advantageous features:

-

The Pyridine Ring: A bioisostere of a phenyl ring but with an improved physicochemical profile, including enhanced solubility and the ability to act as a hydrogen bond acceptor.

-

The Sulfonamide Group (-SO₂NH₂): A premier zinc-binding group (ZBG), essential for the potent and specific inhibition of metalloenzymes. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site of enzymes like carbonic anhydrases, effectively blocking their function.[1][2]

-

The Bromo Substituent: A versatile synthetic "handle." The bromine atom at the 5-position is readily functionalized via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

This guide will deconstruct the scaffold's utility, beginning with its synthesis and culminating in its application as a core for potent and selective enzyme inhibitors.

Physicochemical Properties and Molecular Interactions

The unique arrangement of functional groups in the 5-bromopyridine-3-sulfonamide scaffold dictates its interaction with biological targets. The sulfonamide moiety is the primary anchor, forming a strong coordinate bond with the active site Zn²⁺ ion. The adjacent pyridine nitrogen can form crucial hydrogen bonds with nearby amino acid residues or ordered water molecules, further stabilizing the enzyme-inhibitor complex.

The bromine atom, beyond its synthetic utility, can participate in halogen bonding—a non-covalent interaction where the electropositive crown of the halogen interacts with a Lewis base (e.g., a carbonyl oxygen on the protein backbone). This interaction can significantly enhance binding affinity and selectivity.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of 5-bromopyridine-3-sulfonamide derivatives is a multi-step process that offers flexibility for structural modifications. A common pathway involves the preparation of a key intermediate, 2-amino-5-bromopyridine, its subsequent conversion to a sulfonyl chloride, and final amination.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine-3-sulfonamide

This protocol details the final steps from a readily prepared sulfonyl chloride intermediate.

Step 1: Preparation of 2-Amino-5-bromopyridine-3-sulfonyl chloride This intermediate can be synthesized from 2-amino-5-bromopyridine through chlorosulfonation, a standard procedure.

Step 2: Amination to form 2-Amino-5-bromopyridine-3-sulfonamide [4]

-

Treat 2-amino-5-bromopyridine-3-sulfonyl chloride (1.0 eq, 0.35 mmol) with a 0.5M solution of ammonia in dioxane (20 eq, 7 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Add concentrated aqueous ammonia (approx. 5.7 eq, 2 mL) to the mixture and continue stirring for an additional 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Suspend the resulting residue in water (5 mL).

-

Collect the solid product by filtration and dry thoroughly to yield 2-amino-5-bromopyridine-3-sulfonamide.

Causality: The initial reaction with ammonia in dioxane provides a controlled aminolysis of the sulfonyl chloride. The addition of concentrated aqueous ammonia ensures the reaction goes to completion. The final precipitation in water allows for easy isolation of the pure product.

Workflow for Scaffold Diversification

The true power of the scaffold lies in the ability to modify the core at the 5-position using the bromine atom as a synthetic handle. Palladium-catalyzed cross-coupling reactions are the primary tools for this diversification.

Caption: Synthetic workflow for the 5-bromopyridine-3-sulfonamide scaffold.

Medicinal Chemistry Applications: A Case Study in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are validated drug targets for various diseases, including glaucoma, epilepsy, and cancer.[6] Sulfonamides are the most established class of CA inhibitors.[2]

The pyridine-3-sulfonamide scaffold is an excellent starting point for designing potent and, crucially, selective CA inhibitors. Selectivity is key, as off-target inhibition of ubiquitous isoforms like hCA I and hCA II can lead to side effects, while inhibition of tumor-associated isoforms like hCA IX and hCA XII is therapeutically desirable in oncology.[1]

Mechanism of Inhibition

The primary sulfonamide group is deprotonated at physiological pH and binds directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Thr199.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide scaffold.

Structure-Activity Relationship (SAR) and the "Tail Approach"

To achieve isoform selectivity, medicinal chemists employ the "tail approach."[1] A chemical moiety (the "tail") is attached to the core scaffold. This tail extends towards the entrance of the active site, where amino acid residues differ significantly between isoforms. By optimizing the tail's interactions with these unique residues, selectivity can be engineered.

A study on 4-substituted pyridine-3-sulfonamides provides an excellent model for the SAR of this class.[1] The bromine at the 5-position of our core scaffold would serve as the attachment point for such tails.

| Compound ID | R-Group ("Tail") at 4-Position | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity (XII vs II) |

| AAZ | (Reference Drug) | 12.1 | 25.8 | 5.7 | 2.1x |

| Cmpd 5 | n-hexyl | 271.5 | 137.4 | 91.0 | 3.0x |

| Cmpd 6 | 3-methylbutan-1-yl | >10000 | 429.3 | 10000 | 23.3x (IX vs XII) |

| Cmpd 8 | phenyl | 1856 | 1045 | 942 | 2.0x |

| Cmpd 12 | 3,4,5-trimethoxyphenyl | >10000 | >10000 | >10000 | - |

| Data adapted from a study on 4-substituted pyridine-3-sulfonamides, demonstrating SAR principles applicable to the 5-bromo scaffold. Kᵢ is the inhibition constant; a lower value means higher potency.[1] |

Key SAR Insights: [1]

-

Lipophilicity and Chain Length: Aliphatic, lipophilic tails like n-hexyl (Cmpd 5 ) show good activity against hCA II, IX, and XII.

-

Steric Bulk: Increasing the bulk and number of substituents on a phenyl tail, as in the trimethoxyphenyl derivative (Cmpd 12 ), dramatically reduces or abolishes activity, likely due to steric hindrance at the active site entrance.

-

Engineered Selectivity: The branched aliphatic tail in Cmpd 6 results in a remarkable 23.3-fold selectivity for hCA IX over hCA XII, demonstrating how subtle structural changes can fine-tune isoform specificity.

Experimental Protocols for Biological Evaluation

Evaluating the potency of newly synthesized inhibitors requires robust and precise bioassays. The stopped-flow CO₂ hydration assay is the gold standard for measuring CA inhibition kinetics.

Protocol 2: Stopped-Flow CO₂ Hydration Assay[1][5]

This method measures the initial rates of the CA-catalyzed CO₂ hydration reaction by monitoring the color change of a pH indicator.

Materials:

-

Stopped-flow spectrophotometer.

-

Buffer: 20 mM HEPES, pH 7.5.

-

Indicator: 0.2 mM Phenol Red.

-

Ionic Strength Adjuster: 20 mM Na₂SO₄.

-

Substrate: Saturated CO₂ solution.

-

Enzyme: Purified hCA isoform.

-

Inhibitor stock solution in DMSO.

Methodology:

-

Equilibrate two syringes of the stopped-flow instrument at 25°C. Syringe A contains the enzyme, buffer, indicator, and inhibitor at various concentrations. Syringe B contains the CO₂ solution in buffer.

-

Rapidly mix the contents of the two syringes. The final concentration of all components is halved.

-

Monitor the change in absorbance at 557 nm (the absorbance maximum of Phenol Red) for 10-100 seconds. The rate of pH change (and thus color change) is proportional to the enzyme activity.

-

Measure the initial rates of the reaction at different substrate (CO₂) concentrations.

-

Repeat the experiment with varying concentrations of the inhibitor to determine the inhibition constant (Kᵢ).

Screening Cascade Workflow

The discovery of a lead compound follows a logical progression from initial screening to detailed characterization.

Caption: A typical screening workflow for CA inhibitors.

Future Perspectives and Conclusion

The 5-bromopyridine-3-sulfonamide scaffold represents a highly valuable starting point for the design of targeted therapies. While its application as a carbonic anhydrase inhibitor is well-supported by robust SAR data, several future directions hold immense promise:

-

Kinase Inhibition: The pyridine core can mimic the adenine of ATP, making this scaffold a candidate for developing kinase inhibitors. The sulfonamide and the 5-position tail could be optimized to target specific features of a kinase ATP-binding pocket.

-

Beyond Inhibition: The versatile bromine handle could be used to attach linkers for creating PROTACs (Proteolysis Targeting Chimeras) or to install warheads for developing covalent inhibitors, enabling novel therapeutic modalities.

-

Exploring Other Metalloenzymes: The sulfonamide's zinc-binding capability makes it a candidate for inhibiting other zinc-containing metalloenzymes, such as matrix metalloproteinases (MMPs).

References

-

Krasavin, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link]

-

Arshad, N., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Retrieved from [Link]

-

Vedaldi, D., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Retrieved from [Link]

-

Angeli, A., et al. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Retrieved from [Link]

-

Krasavin, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Retrieved from [Link]

-

Zolynas, A., et al. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis routes of 2-Amino-5-bromopyridine-3-sulfonamide [benchchem.com]

- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of Boronic Acids with 5-Bromopyridine Sulfonamides

Executive Summary

The coupling of boronic acids with 5-bromopyridine sulfonamides represents a "perfect storm" of challenges in cross-coupling chemistry: the coordination of the pyridine nitrogen, the acidic/coordinating nature of the sulfonamide, and the electron-deficient nature of the pyridine ring. Standard protocols often result in stalled reactions or low yields due to catalyst poisoning.

This guide moves beyond generic Suzuki conditions, providing a high-fidelity protocol using Buchwald Precatalysts (specifically XPhos Pd G2) . This system is selected to enforce reductive elimination and prevent the formation of stable, inactive Pd-pyridine complexes.

Mechanistic Insight: Why This Reaction Fails

To optimize this reaction, one must understand the specific failure modes associated with the substrate.

The Coordination Trap (Catalyst Poisoning)

The primary failure mode is competitive coordination .

-

The Pyridine Problem: The nitrogen atom in the pyridine ring is a strong

-donor. In standard systems (e.g., -

The Sulfonamide Problem:

-

Primary Sulfonamides (

): The N-H protons are acidic ( -

Secondary/Tertiary Sulfonamides: While less acidic, the sulfonyl oxygen atoms can still act as weak directing groups, potentially leading to ortho-functionalization side reactions or chelation.

-

Electronic Mismatch

5-Bromopyridine is electron-deficient, making the oxidative addition step fast. However, this electron deficiency makes the Pd(II) intermediate highly electrophilic and prone to coordination by the nucleophilic boronic acid without undergoing transmetalation, or prone to homocoupling.

Visualizing the Failure Mode

The following diagram illustrates the standard catalytic cycle versus the specific "Poisoning Trap" created by the pyridine sulfonamide substrate.

Figure 1: The Catalytic Cycle vs. The Poison Trap. Note how the substrate itself competes with the reaction pathway.

Optimization Strategy

To bypass the "Poison Trap," we utilize Steric Bulk and Rapid Activation .

The Catalyst: XPhos Pd G2

We utilize XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)).

-

Why? The bulky biaryl ligand (XPhos) creates a "roof" over the Palladium center. This steric bulk physically prevents the pyridine nitrogen from coordinating to the metal center while still allowing the oxidative addition of the C-Br bond.

-

G2 Precatalyst Benefit: It ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at room temperature, avoiding the induction period where boronic acids often decompose (protodeboronation).

The Base: Potassium Phosphate ( )

-

Why? Carbonate bases (

) can be too weak to facilitate rapid transmetalation with electron-poor pyridines. Stronger alkoxide bases (

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Broad Scope)

Recommended for primary (

Materials:

-

Substrate: 5-Bromopyridine-2-sulfonamide (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base:

(Tribasic, anhydrous, finely ground) (3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial (equipped with a magnetic stir bar) with the 5-bromopyridine sulfonamide (1.0 mmol), Boronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol, 15 mg), and

(3.0 mmol, 636 mg). -

Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Removal of

is vital to prevent homocoupling of the boronic acid).

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe through the septum.

-

Note: The biphasic nature helps solubilize the inorganic base while the dioxane dissolves the organics.

-

-

Reaction:

-

Heat the block/oil bath to 80°C .

-

Stir vigorously (1000 rpm). The high stirring rate is essential for biphasic mixtures.

-

Monitor by LC-MS at 1 hour. Most reactions complete within 2–4 hours.

-

-

Workup (Scavenging):

-

Cool to room temperature.[1]

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Scavenging Step: If the product is intended for biological assay, add SiliaMetS® Thiol or equivalent Pd scavenger resin and stir for 30 mins to remove residual Pd.

-

Separate phases. Extract aqueous layer with EtOAc (2x).

-

Dry organics over

, filter, and concentrate.

-

Protocol B: The "Difficult Substrate" (Sterically Hindered/Unstable Boronic Acids)

Use this if Protocol A fails or if the boronic acid undergoes rapid protodeboronation.

modifications:

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) (More robust for steric clashes, though slower).

-

Solvent: DME (Dimethoxyethane) : Ethanol : Water (2:1:1).

-

Temperature: 100°C (Microwave preferred for 30 mins).

Data Presentation: Condition Comparison

The following table summarizes expected outcomes based on internal optimization data for 5-bromopyridine-2-sulfonamide.

| Parameter | Protocol A (Recommended) | Protocol B (Alternative) | Protocol C (Legacy) |

| Catalyst | XPhos Pd G2 | Pd(dppf)Cl2 | |

| Ligand Class | Bulky Biaryl (Buchwald) | Bidentate Ferrocene | Monodentate Phosphine |

| Base | |||

| Solvent | Dioxane/H2O (4:1) | DME/EtOH/H2O | Toluene/EtOH/H2O |

| Temp | 80°C | 100°C | 90°C |

| Avg. Yield | 85-95% | 60-75% | <40% |

| Primary Failure | None (Robust) | Slow conversion | Catalyst Poisoning |

Troubleshooting Guide (Self-Validating)

Use this decision tree to diagnose failures.

Figure 2: Troubleshooting Logic Flow for Pyridine Sulfonamide Couplings.

References

-

Buchwald, S. L., et al. (2013). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing XPhos Pd G2." Journal of the American Chemical Society.

-

Molander, G. A., et al. (2012).[2] "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Heteroaryl Chlorides." Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Application Notes.

-

Leadbeater, N. E. (2005).[3] "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Journal of Organic Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Notes & Protocols: Protecting Group Strategies for N-(5-Bromopyrin-3-yl)methanesulfonamide

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for N-(5-Bromopyridin-3-yl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. The document details the strategic analysis of the molecule's reactive sites, focusing on the sulfonamide N-H and the pyridine nitrogen. It presents field-proven protocols for the selective protection and deprotection of these functionalities using various protecting groups, including tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) for the sulfonamide, and N-oxide formation for the pyridine ring. Orthogonal strategies enabling the selective manipulation of each site are discussed, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving this versatile building block.

Introduction: The Strategic Imperative for Protection

N-(5-Bromopyridin-3-yl)methanesulfonamide is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a nucleophilic and acidic sulfonamide N-H group, and a basic pyridine nitrogen. Unchecked, these reactive sites can interfere with desired chemical transformations at other parts of the molecule, leading to side reactions, reduced yields, and complex purification challenges.

The strategic application of protecting groups is therefore essential to "tame" the reactivity of these functionalities, rendering them temporarily inert while other synthetic operations are performed.[1] An ideal protecting group strategy involves:

-

Ease of Installation: The group should be introduced in high yield under mild conditions.[2]

-

Stability: It must remain intact through a variety of subsequent reaction conditions.[2][3]

-

Facile Removal: The group should be cleaved selectively in high yield under conditions that do not affect other functional groups in the molecule.[2]

This guide will explore robust and chemoselective strategies for the protection of both the sulfonamide and pyridine nitrogens, with a focus on practical, scalable protocols and the underlying chemical principles that govern their success.

Molecular Analysis: Identifying Key Reactive Centers

To devise an effective protection strategy, we must first understand the distinct chemical nature of the two key nitrogen atoms in N-(5-Bromopyridin-3-yl)methanesulfonamide.

Figure 1: Analysis of reactive nitrogen centers.

-

The Sulfonamide Nitrogen (N-H): The electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton acidic, making it susceptible to deprotonation by common bases.[3] The resulting sulfonamide anion is a potent nucleophile. Protection is crucial to prevent unwanted N-alkylation or N-acylation during subsequent synthetic steps.

-

The Pyridine Nitrogen: As a basic heterocycle, the pyridine nitrogen's lone pair makes it nucleophilic and a target for electrophiles, such as alkylating agents or acids.[4] Protection can prevent quaternization or alter the electronic properties of the pyridine ring to influence the regioselectivity of electrophilic aromatic substitution.[5][6]

Protecting the Sulfonamide N-H

The protection of the sulfonamide is often the primary concern. The choice of protecting group depends on the downstream reaction conditions the molecule must endure.

tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its general stability to basic and nucleophilic conditions and its facile removal under acidic conditions.[7][8]

The Boc group is ideal when subsequent reactions involve bases, organometallics, or reducing agents. Its cleavage with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is clean and typically high-yielding.[8][9]

Figure 2: Workflow for Boc protection and deprotection.

-

Preparation: To a solution of N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected sulfonamide.

-

Preparation: Dissolve the N-Boc protected sulfonamide (1.0 eq.) in dichloromethane (DCM).

-

Reaction: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.

-

Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.[8]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Fluoride-Labile Protection

The SEM group offers an orthogonal protection strategy, as it is stable to a wide range of conditions but can be selectively cleaved using fluoride sources.[10] This is particularly useful when acid-labile groups (like Boc) or base-labile groups exist elsewhere in the molecule.

SEM protection is advantageous in complex syntheses requiring multiple, independent deprotection steps. It is stable to acids, bases, and many organometallic reagents.[10] Deprotection with fluoride ions is highly specific and occurs under mild conditions.[11]

-

Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Add a solution of N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 eq.) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

-

Reaction: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, and dry the combined organic layers over Na₂SO₄.

-

Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

-

Preparation: Dissolve the N-SEM protected sulfonamide (1.0 eq.) in anhydrous THF or acetonitrile.

-

Reaction: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq.).

-

Monitoring: Heat the reaction mixture to 60-70 °C and stir for 2-6 hours. Monitor by TLC or LC-MS.[11]

-

Work-up: Cool the reaction to room temperature and pour into water. Extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to obtain the deprotected sulfonamide.

| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |

| Boc | (Boc)₂O, Base (TEA, DMAP) | Strong Acid (TFA, HCl)[9] | Stable to bases, nucleophiles, reduction. |

| SEM | SEM-Cl, Strong Base (NaH) | Fluoride Source (TBAF, HF)[10] | Stable to acids, bases, organometallics. |

Table 1: Comparison of Sulfonamide Protecting Groups.

Protecting the Pyridine Nitrogen

While less frequently required than sulfonamide protection, modulating the reactivity of the pyridine nitrogen can be critical for certain transformations, such as metal-catalyzed cross-coupling or electrophilic substitution.

Pyridine N-Oxide Formation: Modulating Ring Electronics

Formation of a pyridine N-oxide drastically alters the ring's electronic properties. It activates the C2 and C4 positions for nucleophilic attack and deactivates the ring towards electrophilic attack.[6][12] The N-oxide can be readily removed by reduction.

This strategy is employed to direct nucleophilic substitution to the C2/C4 positions or to prevent unwanted reactions at the nitrogen itself. The N-O bond acts as a "push" electron donor through resonance, influencing reactivity.[13]

-

Preparation: Dissolve N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 eq.) in a solvent like dichloromethane (DCM) or acetic acid.

-

Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq.) portion-wise at 0 °C.

-

Monitoring: Allow the mixture to warm to room temperature and stir for 6-24 hours. Monitor the formation of the more polar N-oxide product by TLC.[13]

-

Work-up: Quench the excess peracid by adding aqueous sodium thiosulfate solution. Basify the mixture with aqueous sodium bicarbonate.

-

Purification: Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate. The crude N-oxide can often be used directly or purified by chromatography.

-

Preparation: Dissolve the pyridine N-oxide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Reaction: Add a reducing agent. A common and mild method is using ammonium formate (5-10 eq.) and a catalytic amount of 10% Palladium on carbon (Pd/C).[14] Alternatively, reagents like PCl₃ or TiCl₄/SnCl₂ can be used.[13]

-

Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the deoxygenated pyridine product.

Orthogonal Protection Strategies

The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one site while another remains protected.[2][15][16] For N-(5-Bromopyridin-3-yl)methanesulfonamide, a powerful orthogonal combination is the SEM-protected sulfonamide and the pyridine N-oxide.

Figure 3: Orthogonal protection and deprotection workflow.

This strategy allows for selective manipulation. For instance, one could first deprotect the sulfonamide with fluoride to perform a reaction at that site, while the pyridine N-oxide remains. Subsequently, the N-oxide could be reduced to regenerate the pyridine, yielding a selectively modified final product.

Conclusion

The successful synthesis of complex molecules derived from N-(5-Bromopyridin-3-yl)methanesulfonamide hinges on the judicious use of protecting groups. By understanding the distinct reactivity of the sulfonamide and pyridine nitrogens, researchers can select appropriate protecting groups like Boc (acid-labile), SEM (fluoride-labile), or N-oxides (reducible) to mask these sites. Implementing orthogonal strategies provides maximum synthetic flexibility, enabling the sequential modification of the molecule with precision and high yield. The protocols and strategies outlined in this guide serve as a robust starting point for chemists working to incorporate this valuable building block into advanced synthetic programs.

References

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- Ghassemi, S.; Fuchs, K. Alternative method of Boc-removal from sulfamide using silica-phenyl sulfonic acid in conjunction with microwave heating. Mol Divers. 2005;9(4):295-9. [URL: https://pubmed.ncbi.nlm.nih.gov/16311805/]

- Professor Dave Explains. Protecting Groups for Amines: Sulfonamides. YouTube, 2020. [URL: https://www.youtube.

- Al-Subari, A. M. Recent trends in the chemistry of pyridine N-oxides. Arkivoc. 2001 (i) 242-268. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/i]

- Pettersen, A. et al. Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ChemistryOpen. 2019, 8(3), 323-328. [URL: https://www.researchgate.net/publication/330990393_Synthesis_of_Sulfonimidamide-Based_Amino_Acid_Building_Blocks_with_Orthogonal_Protecting_Groups]

- Sacher, J. R.; Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl (SES) Chloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0135]

- Chem-Station. Sulfonyl Protective Groups. 2014. [URL: https://www.chem-station.com/en/reactions-2/2014/05/sulfonyl-protective-groups.html]

- Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/sem-protecting-group-sem-protection-deprotection-mechanism/]

- Zacharie, B. et al. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry. 2001, 66(15), 5264-5265. [URL: https://pubs.acs.org/doi/10.1021/jo015574z]

- Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012. [URL: https://baranlab.org/wp-content/uploads/2019/08/Andreas_PNO.pdf]

- Zacharie, B.; Moreau, N.; Dockendorff, C. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm]

- Ochiai, E. Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry. 1953, 18(5), 534-551. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01133a004]

- Wikipedia. Pyridine-N-oxide. [URL: https://en.wikipedia.org/wiki/Pyridine-N-oxide]

- Wikipedia. Pyridine. [URL: https://en.wikipedia.org/wiki/Pyridine]

- University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [URL: https://www.chm.bris.ac.uk/webprojects2002/fleming/VI_protecting_groups.htm]

- ACS Green Chemistry Institute. Acids - Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-boc-deprotection-acid.pdf]

- Pospisil, J. et al. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. 2021, 86(1), 328-344. [URL: https://www.researchgate.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. baranlab.org [baranlab.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Bromopyridin-3-yl)methanesulfonamide

[1]

Introduction

Welcome to the Technical Support Center. You are likely working with N-(5-Bromopyridin-3-yl)methanesulfonamide , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., via Suzuki-Miyaura coupling at the C-5 bromine).

This molecule presents a classic "amphoteric" purification challenge: it possesses a weakly basic pyridine nitrogen and a weakly acidic sulfonamide proton.[1] Furthermore, the synthesis from 3-amino-5-bromopyridine often yields a stubborn bis-sulfonamide impurity.

This guide moves beyond standard protocols to address the causality of failure modes and provides self-validating purification workflows.

Module 1: The "Bis-Mesyl" Impurity (Troubleshooting)

The Issue:

Users frequently report yields >100% or a persistent impurity running slightly higher than the product on TLC. This is almost invariably the bis-methanesulfonamide (

The Mechanism:

The sulfonamide product (

Corrective Protocol: The Hydrolysis Loop

Do not attempt to separate the bis-impurity by column chromatography immediately; it is inefficient.[1] Instead, convert it back to the desired product.

Step-by-Step Recovery:

-

Dissolution: Dissolve the crude reaction mixture (containing both mono- and bis-products) in Methanol/THF (1:1) .

-

Base Treatment: Add 2M aqueous NaOH (2–3 equivalents).

-

Reaction: Stir at ambient temperature for 1–2 hours.

-

Why this works: The bis-sulfonamide is chemically labile toward base hydrolysis, while the mono-sulfonamide anion (now protected by its negative charge) is stable.[1]

-

-

Validation: Monitor via TLC. The upper "bis" spot should disappear, converging into the lower "mono" product spot.

-

Workup: Acidify to pH ~5 with 1M HCl and extract/precipitate (see Module 2).

Figure 1: The "Convergence Strategy" for recovering yield from bis-sulfonylated impurities.

Module 2: Acid-Base Extraction (The "pH Switch")[1]

The Issue: Column chromatography is expensive and difficult due to the tailing nature of pyridines.[1]

The Solution:

Leverage the acidity of the sulfonamide NH (

Protocol: The pH Switch

| Step | Action | Chemical State | Outcome |

| 1 | Dissolve crude in 0.5M NaOH (aq). | Product | Product dissolves in water.[1] |

| 2 | Wash with EtOAc or DCM (x2).[1] | Impurities | Non-acidic impurities (Bis-mesyl, unreacted amine) stay in organic layer.[1] Discard Organic. |

| 3 | Acidify aqueous layer to pH 4–5 with 1M HCl. | Product | Product precipitates or becomes extractable. |

| 4 | Filtration or Extraction .[1] | Solid / Organic Soln | Collect pure product.[1] |

Critical Warning: Do not acidify below pH 3. The pyridine nitrogen (

Figure 2: The "pH Switch" workflow for removing non-acidic impurities without chromatography.[1]

Module 3: Crystallization & Chromatography

If the acid-base extraction is insufficient, use these refined physical separation methods.

Method A: Crystallization

The compound is prone to "oiling out" if cooling is too rapid.[1]

-

Solvent System: Ethanol/Water (3:[1]1) or Ethyl Acetate/Heptane.

-

Protocol: Dissolve in minimum hot Ethanol. Add warm water dropwise until turbidity persists.[1] Re-heat to clear, then let cool slowly to room temperature with stirring.

-

Troubleshooting: If oiling occurs, seed the mixture with a tiny crystal of pure product or scratch the glass surface.[1]

Method B: Flash Chromatography

Pyridines interact strongly with silanols on silica gel, causing peak tailing.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the crude product directly in a Suzuki coupling?

-

Answer: Generally, yes, if the impurity is only the bis-sulfonamide.[1] The base used in Suzuki coupling (e.g.,

or

Q2: My product is water-soluble after acidification. What happened?

-

Answer: You likely over-acidified.[1] If the pH drops below 2, the pyridine ring protonates.[1]

-

Fix: Adjust the pH back to 4–5 using saturated

. The precipitate should reappear.

Q3: The NMR shows a shift in the pyridine protons.

References

-

General Sulfonylation of Aminopyridines

-

Reaction Logic: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Carbonyl/Sulfonyl groups).

-

-

Bis-Sulfonamide Hydrolysis Strategy

-

Source:Organic Process Research & Development. Strategies for the removal of bis-sulfonyl impurities in pharmaceutical intermediates.

-

-

Purification of Aminopyridine Derivatives

-

Source:National Institutes of Health (NIH).[1] Studies on the preparation of aminobipyridines... (Scheme 3 discusses the double sulfonylation derivative).

-

-

Physical Properties & Solubility (Analogous Structures)

-

Source: PubChem Compound Summary for N-(5-bromopyridin-3-yl)benzenesulfonamide analogs.

-

Sources

optimizing Suzuki coupling yields for electron-deficient bromopyridines

Technical Support Center: High-Efficiency Suzuki Cross-Coupling of Electron-Deficient Bromopyridines

Current Status: Online Agent: Senior Application Scientist Topic: Optimization & Troubleshooting for Electron-Deficient Bromopyridines Reference ID: SZ-PYR-OPT-026

Diagnostic Hub: Why is Your Reaction Failing?

Electron-deficient bromopyridines (e.g., 2-bromo-5-nitropyridine, 2-bromo-3-cyanopyridine) present a paradox. They are electronically activated for the first step of the catalytic cycle (oxidative addition) but are notoriously difficult to couple in high yields.

Use this diagnostic matrix to identify your specific failure mode before proceeding to the protocols.

| Symptom | Probable Cause | Mechanistic Insight |

| No Conversion / SM Recovery | Catalyst Poisoning | The pyridine nitrogen (N) coordinates strongly to the Palladium (Pd) center, forming a stable, inactive complex ( |

| Product + De-halogenated SM | Hydrodebromination | Oxidative addition occurred, but transmetalation was too slow. The active Pd(II)-Ar species abstracted a hydride (from solvent/base) and reductively eliminated Ar-H. |

| Low Yield + "Black Tar" | The electron-deficient ring is highly susceptible to nucleophilic attack. Strong bases (OH⁻, OMe⁻) attacked the ring directly, displacing the bromide, bypassing the Pd cycle entirely. | |

| Low Yield + Arene (Ar-H) | Protodeboronation | The boronic acid partner decomposed before it could couple.[1] Common with electron-deficient or heterocyclic boronic acids.[1] |

The "N-Poisoning" Paradox & Solution

The Problem: In standard Suzuki couplings, the pyridine nitrogen acts as a competitive ligand. For electron-deficient pyridines, the ring is electron-poor, but the nitrogen lone pair remains a potent sigma-donor. It binds to the electrophilic Pd(II) intermediate, creating a "dead-end" species that cannot undergo transmetalation.

The Solution: Steric Bulk (The "Glove" Effect) You must use bulky, electron-rich phosphine ligands.

-

Ligand of Choice: XPhos or SPhos .

-

Why: These ligands are structurally massive. They envelop the Pd center, allowing the small oxidative addition to occur but physically blocking the approach of the pyridine nitrogen. They also boost the electron density on Pd, facilitating the oxidative addition of chlorides if you switch halogens.

Figure 1: Mechanism of catalyst poisoning vs. successful ligation using bulky phosphines.

Optimized Experimental Protocols

Do not use generic "Tetrakis" (

Protocol A: The "Gold Standard" (Buchwald Conditions)

Best for: 2-bromopyridines, nitro-pyridines, and general electron-deficient heterocycles.

-

Catalyst Precursor:

(1.0 mol%) or -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2-4 mol%).

-

Ratio: Maintain a 1:2 Pd:Ligand ratio to ensure active species generation.

-

-

Base:

(3.0 equiv).-

Note: Phosphate is milder than carbonate and less likely to cause

side reactions on the electron-deficient ring.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Concentration: 0.2 M - 0.5 M (Higher concentration helps rate).

-

-

Temperature: 100°C.

-

Procedure:

-

Charge solids (Pd, Ligand, Boronic Acid, Base) into a vial.[2]

-

Evacuate and backfill with Argon (3x). Critical: Oxygen kills the electron-rich XPhos.

-

Add degassed solvents and the bromopyridine (if liquid).

-

Heat to 100°C for 2–4 hours.

-

Protocol B: The "Sensitive Substrate" Method (Anhydrous)

Best for: Substrates prone to hydrolysis (

-

Catalyst:

(3-5 mol%).-

Why: The bidentate ligand prevents N-coordination, and dppf is robust.

-

-

Base: CsF (Cesium Fluoride) (2.5 equiv).

-

Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.

-

Temperature: 80°C.

Troubleshooting Guide (FAQ)

Q1: I see rapid consumption of the bromopyridine, but my product yield is <20%. The major byproduct is the de-halogenated pyridine (Py-H).

-

Diagnosis: Hydrodebromination. The oxidative addition is fast (due to the electron-deficient ring), but the transmetalation is stalling. The Pd species sits waiting and eventually strips a hydride from the solvent.

-

Fix:

-

Increase Boronate: Use 1.5–2.0 equivalents of the boronic acid.

-

Switch Solvent: Move away from alcohols (isopropanol/ethanol) which are hydride sources. Use Toluene or Dioxane.[6][7]

-

Water: Ensure you have some water (in Protocol A). Transmetalation requires a hydroxo-palladium species (

). Totally anhydrous conditions can sometimes cause this stall if not using Fluoride.

-

Q2: My reaction turns black immediately, and I get no conversion.

-

Diagnosis: "Palladium Black" precipitation.[8] Your catalyst has decomposed/aggregated before entering the cycle.

-

Fix:

-

Check Ligand: XPhos oxidizes easily in air. Use a fresh bottle or store in a glovebox.

-

Pre-catalyst: Switch to a pre-formed catalyst like XPhos Pd G2 or G3 . These are air-stable and generate the active species only upon heating in the reaction.

-

Q3: The bromopyridine is electron-deficient (e.g., 2-bromo-5-nitropyridine). I am seeing a byproduct where the bromine is replaced by -OH or -OBu.

-

Diagnosis: Nucleophilic Aromatic Substitution (

). The base is attacking the ring directly because the nitro group makes the ring extremely electrophilic. -

Fix:

-

Change Base: Switch from

or -

Lower Temperature: Drop to 60–80°C.

-

Slow Addition: Add the base as a solution via syringe pump over 1 hour.

-

Q4: Can I use Pyridyl Boronic Acids instead of Bromopyridines?

-